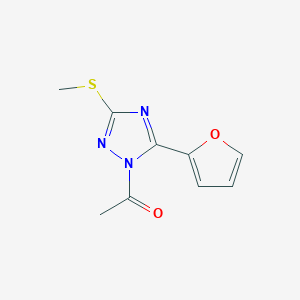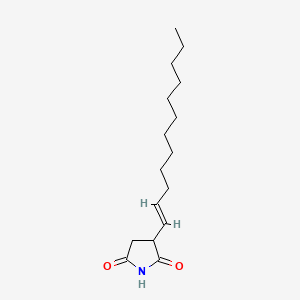![molecular formula C16H13NOSe B12912892 Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]- CAS No. 833462-35-4](/img/structure/B12912892.png)
Isoxazole, 3-phenyl-5-[(phenylseleno)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-((phenylselanyl)methyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound features a phenyl group and a phenylselanyl group attached to the isoxazole ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes using catalysts such as AuCl3 . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization . These methods provide good yields and are compatible with a wide range of functional groups.
Industrial Production Methods
Industrial production of isoxazoles, including 3-Phenyl-5-((phenylselanyl)methyl)isoxazole, often employs scalable and efficient synthetic routes. For instance, solvent-free synthesis under ball-milling conditions using recyclable Cu/Al2O3 nanocomposite catalysts has been developed . This method allows for the production of 3,5-disubstituted isoxazoles in moderate to excellent yields.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Reduction reactions can be performed using hydrazine hydrate under refluxing methanolic conditions.
Substitution: The phenylselanyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: tert-Butyl nitrite, isoamyl nitrite
Reduction: Hydrazine hydrate, methanol
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 3,5-disubstituted isoxazoles, while reduction can produce 5-phenylisoxazole-3-carbohydrazide .
Applications De Recherche Scientifique
3-Phenyl-5-((phenylselanyl)methyl)isoxazole has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Phenyl-5-((phenylselanyl)methyl)isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-phenylisoxazole: Similar structure but lacks the phenylselanyl group.
3,5-Bis(het)arylisoxazoles: Contains different substituents on the isoxazole ring.
Uniqueness
3-Phenyl-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other isoxazole derivatives .
Propriétés
Numéro CAS |
833462-35-4 |
|---|---|
Formule moléculaire |
C16H13NOSe |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
3-phenyl-5-(phenylselanylmethyl)-1,2-oxazole |
InChI |
InChI=1S/C16H13NOSe/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2 |
Clé InChI |
PPECPBMIDJEOOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NOC(=C2)C[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)






![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)



![4-(Benzo[d]oxazol-2-ylthio)butanoic acid](/img/structure/B12912876.png)
![3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912878.png)
